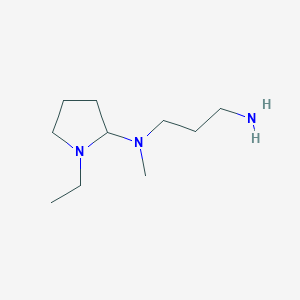

N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine

Description

N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine is a diamine derivative featuring a propane-1,3-diamine backbone substituted with a methyl group and a 1-ethylpyrrolidin-2-yl moiety.

Properties

IUPAC Name |

N'-(1-ethylpyrrolidin-2-yl)-N'-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-3-13-9-4-6-10(13)12(2)8-5-7-11/h10H,3-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSLQTFTUYOMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1N(C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Methylpropane-1,3-diamine Derivatives

A foundational intermediate for the target compound is N-methylpropane-1,3-diamine. According to a detailed synthetic procedure reported in a peer-reviewed source, N-methylpropane-1,3-diamine can be prepared via deprotection of tert-butyl (3-(methylamino)propyl)carbamate followed by basification and extraction steps:

- The protected amine is treated with trifluoroacetic acid in dichloromethane under inert atmosphere for 4 hours.

- The reaction mixture is concentrated and washed with diethyl ether to precipitate the crude amine salt.

- Subsequent stirring with potassium carbonate in dichloromethane liberates the free diamine.

- Filtration and solvent removal yield N-methylpropane-1,3-diamine as a colorless oil with high purity and an 88% isolated yield.

This method ensures selective methylation on one nitrogen atom and preserves the diamine functionality required for further substitution.

Alkylation to Introduce the 1-Ethylpyrrolidin-2-yl Group

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Cyclization: Intermolecular cyclization reactions can be performed to create more complex structures.

Scientific Research Applications

Chemistry

In chemistry, N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, substitution, and cyclization—makes it valuable for creating novel compounds.

Biology

The compound's structure allows it to interact with biological targets, making it significant in drug discovery. It has been explored for its potential as a precursor for pharmaceuticals with therapeutic effects. For example, compounds with similar structures have shown activity as selective dopamine receptor antagonists, indicating potential applications in treating neurological disorders .

Medicine

In medicine, this compound can be utilized in the development of new drugs. Its properties suggest that it could be effective in modulating neurotransmitter systems or serving as a scaffold for designing new therapeutic agents .

Industry

The compound is also applicable in industrial settings, particularly in the production of various chemicals and materials. Its reactivity can be harnessed to create intermediates necessary for manufacturing processes in the chemical industry.

Case Study 1: Drug Development

A study investigated the potential of compounds similar to this compound as selective dopamine D2 and D3 receptor antagonists. The findings indicated that modifications to the pyrrolidine ring could enhance binding affinity and selectivity for these receptors, suggesting pathways for developing new antipsychotic medications .

Case Study 2: Industrial Applications

Research has demonstrated that this compound can act as an effective intermediate in synthesizing various industrial chemicals. Its reactivity facilitates the formation of complex structures that are essential in producing specialty chemicals used across multiple industries.

Mechanism of Action

The mechanism of action of N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine involves its interaction with specific molecular targets. For instance, compounds with similar structures, such as sulpiride, act as selective dopamine D2 and D3 receptor antagonists . This interaction can modulate neurotransmitter activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The propane-1,3-diamine backbone is a common motif in bioactive molecules. Below are key comparisons with structurally related compounds:

N-[2-(1H-Indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine (PDAT)

- Structure: Propane-1,3-diamine with an indole-ethyl group and dimethylamino substituents.

- Activity: PDAT exhibits noncompetitive inhibition of indolethylamine-N-methyltransferase (INMT), outperforming its non-methylated analogue PAT (N-[2-(1H-indol-3-yl)ethyl]propane-1,3-diamine). Methylation enhances inhibitory potency, highlighting the role of alkylation in enzyme interaction .

N-(2-Aminoethyl)propane-1,3-diamine-Cyclam Conjugates

- Structure : Propane-1,3-diamine linked to cyclam (1,4,8,11-tetraazacyclotetradecane) macrocycles.

- Activity : These conjugates demonstrate anti-HIV-1 activity, with the macrocycle enhancing metal-binding capacity and cellular uptake. The absence of a pyrrolidine ring in these compounds contrasts with the target molecule’s structure, suggesting divergent mechanisms of action .

Quinoline-Imipramine Hybrid (Compound 51)

- Structure: N'-(7-Chloroquinolin-4-yl)-N-[3-(10,11-dihydrodibenzo[b,f]azepin-5-yl)propyl]-N-methylpropane-1,3-diamine.

- Activity : Exhibits potent antimalarial activity (IC50 = 2.9–5.6 nM against Plasmodium strains). The methyl group on the diamine chain improves lipophilicity and metabolic stability compared to chloroquine, though high doses are required in vivo due to hepatic metabolism .

N-Cyclohexyl-N-(3-dimethylamino-propyl)-propane-1,3-diamine

- Structure: Propane-1,3-diamine with cyclohexyl and dimethylamino substituents.

- Activity: Inhibits aminoglycoside-modifying enzyme ANT(2′), demonstrating the impact of bulky substituents (cyclohexyl vs. ethylpyrrolidinyl) on bacterial resistance modulation .

N-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-N-methylpropane-1,3-diamine (Impurity D)

- Structure : Propane-1,3-diamine linked to a quinazolinyl group.

- Role : Identified as an impurity in alfuzosin hydrochloride, underscoring the importance of structural purity in pharmaceuticals. The quinazolinyl moiety differentiates its reactivity from the ethylpyrrolidinyl group in the target compound .

Comparative Data Table

Key Observations

Substituent Effects :

- Methylation (e.g., PDAT vs. PAT) enhances enzyme inhibitory activity .

- Bulky groups (e.g., cyclohexyl, ethylpyrrolidinyl) influence target selectivity and metabolic stability .

Macrocyclic vs. Acyclic Structures :

Biological Activity :

- The ethylpyrrolidinyl group may confer unique stereochemical interactions, though direct activity data for the target compound are lacking.

Biological Activity

N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine is a nitrogen-containing heterocyclic compound that exhibits significant biological activity. This compound, characterized by its pyrrolidine ring structure, has garnered attention in various fields including medicinal chemistry and pharmacology due to its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C10H23N3, with a molecular weight of 185.31 g/mol. The compound features a unique arrangement of functional groups that contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H23N3 |

| Molecular Weight | 185.31 g/mol |

| CAS Number | 1242902-35-7 |

| IUPAC Name | N'-(1-ethylpyrrolidin-2-yl)-N'-methylpropane-1,3-diamine |

This compound interacts with various biological targets, primarily through receptor binding and modulation. Its structural similarity to other biologically active compounds suggests that it may function as a modulator of neurotransmitter systems. For instance, compounds with similar structures have been identified as dopamine D2 and D3 receptor antagonists, indicating potential applications in treating psychiatric disorders.

Antinociceptive Effects

Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant antinociceptive properties. In a study evaluating related compounds, certain derivatives showed potent analgesic effects in mouse models, suggesting that this compound could possess similar properties .

Cytotoxic Activity

In vitro studies indicate that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. For example, a related compound demonstrated moderate cytotoxicity against the Hep-G2 liver cancer cell line . This suggests that this compound could be explored for anticancer applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrolidine derivatives:

- Study on Antinociceptive Activity : A series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated for their opioid kappa agonist activity. One compound exhibited an ED50 of 0.04 mg/kg in mouse models, highlighting the potential for pain management applications .

- Cytotoxicity Assessment : A study involving docking simulations revealed that certain pyrrolidine derivatives could effectively bind to topoisomerase II, a target for anticancer drugs. The binding affinity was significant, indicating potential therapeutic relevance .

Q & A

What are the optimal synthetic routes and purification methods for N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine?

Level: Basic

Answer:

The synthesis of polyamines like this compound typically involves multi-step alkylation or condensation reactions. For example, analogous compounds (e.g., N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine) are synthesized using 1,3-diaminopropane and methylamine under controlled conditions to ensure selective product formation . Key steps include:

- Reactor Design : Continuous flow reactors improve reaction efficiency by maintaining steady reactant supply and product removal.

- Purification : Distillation or crystallization is critical for isolating high-purity products. For structurally similar amines, silica gel column chromatography (e.g., CH₂Cl₂/MeOH gradients) is effective .

- Yield Optimization : Adjusting molar ratios, temperature (e.g., 313 K for cyclization), and catalyst use can enhance yields .

How can spectroscopic techniques validate the structural integrity of this compound?

Level: Basic

Answer:

Structural validation requires a combination of techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, methyl groups on the pyrrolidine ring appear as singlets (~δ 2.2–2.5 ppm), while ethyl groups show triplet splitting .

- IR Spectroscopy : Stretching frequencies for N-H (3300–3500 cm⁻¹) and C-N (1200–1350 cm⁻¹) bonds verify amine functionality .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z ≈ 201.2 for [M+H]⁺) and fragmentation patterns .

What experimental strategies are used to resolve contradictions in biological activity data for polyamines?

Level: Advanced

Answer:

Conflicting bioactivity results may arise from assay conditions or compound stability. Methodological solutions include:

- Dose-Response Curves : Test a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or toxicity thresholds.

- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess degradation kinetics, as seen in studies on similar amines .

- Redundancy in Assays : Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. radiometric enzyme assays) . For example, noncompetitive inhibition patterns (as in PDAT’s interaction with indolethylamine-N-methyltransferase) require Lineweaver-Burk plots for mechanistic clarity .

How can crystallographic data improve understanding of this compound’s reactivity?

Level: Advanced

Answer:

X-ray crystallography provides atomic-level insights into molecular conformation and intermolecular interactions. For instance:

- SHELX Refinement : Programs like SHELXL refine crystal structures against high-resolution data, resolving bond lengths and angles (e.g., C-N distances in pyrrolidine rings ≈ 1.47 Å) .

- Hydrogen Bonding Networks : Analyze packing diagrams to identify stabilizing interactions (e.g., N-H∙∙∙O bonds in perchlorate salts) that influence solubility and stability .

- Twinning Analysis : For crystals with twinning defects (common in flexible amines), SHELXD or TWINLAW algorithms correct intensity data .

What computational approaches predict the pharmacokinetic properties of this compound?

Level: Advanced

Answer:

- In Silico ADME Modeling : Tools like SwissADME predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions based on molecular descriptors . For example, the compound’s tertiary amines may reduce oral bioavailability (~25–35%) due to first-pass metabolism .

- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., receptors or enzymes) to optimize substituent effects. For instance, methyl groups on the pyrrolidine ring may enhance steric hindrance, altering binding kinetics .

- QSAR Models : Correlate structural features (e.g., amine count, chain length) with activity data from analogs to guide derivatization .

How do structural modifications influence this compound’s biological selectivity?

Level: Advanced

Answer:

- Primary vs. Secondary Amines : Replacing a primary amine with a methyl group (as in N-methylpropane-1,3-diamine derivatives) can reduce off-target interactions by limiting hydrogen-bonding capacity .

- Pyrrolidine Substitution : The 1-ethyl group on the pyrrolidine ring may enhance membrane permeability compared to unsubstituted analogs, as seen in antipsychotic drugs like sulpiride .

- Comparative Studies : Test derivatives (e.g., N-dodecyl or N-cyclopentyl analogs) against biological targets to map structure-activity relationships (SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.